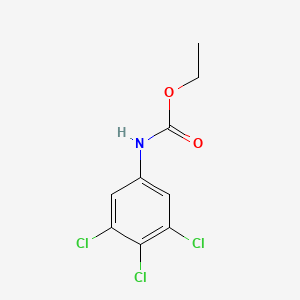
Carbanilic acid, 3,4,5-trichloro-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is a chemical compound with the molecular formula C9H8Cl3NO2. It is an ester derivative of carbanilic acid, where the carbanilic acid is substituted with three chlorine atoms at the 3, 4, and 5 positions and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 3,4,5-trichloro-, ethyl ester typically involves the esterification of 3,4,5-trichlorocarbanilic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 3,4,5-trichloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Hydrolysis: 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated derivatives of the original compound.
Applications De Recherche Scientifique
Carbanilic acid, 3,4,5-trichloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbanilic acid, 3,4,5-trichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity and ability to form strong interactions with these targets. The ester group allows for easy hydrolysis, releasing the active carbanilic acid derivative, which can then exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, 3-chloro-, ethyl ester
- Carbanilic acid, 4-chloro-, ethyl ester
- Carbanilic acid, 3,5-dichloro-, ethyl ester
Uniqueness
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
99847-82-2 |
|---|---|
Formule moléculaire |
C9H8Cl3NO2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
ethyl N-(3,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)13-5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3,(H,13,14) |
Clé InChI |
OIPWNSFYNJHTRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)

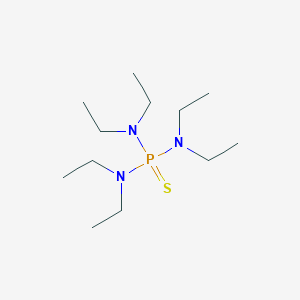
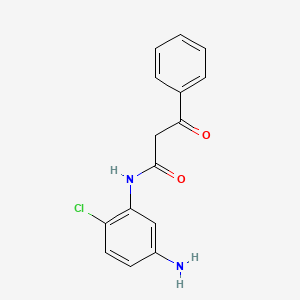
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
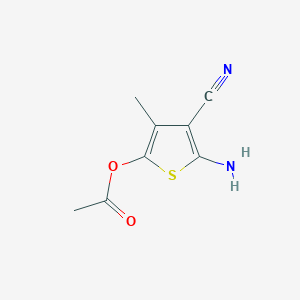

![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
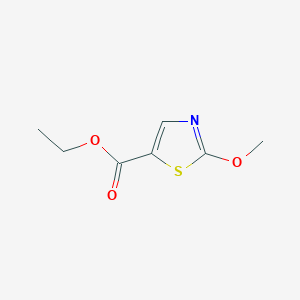
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)
